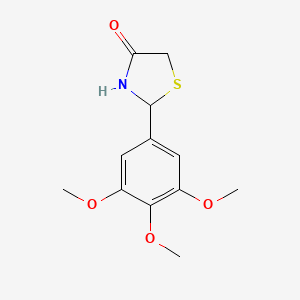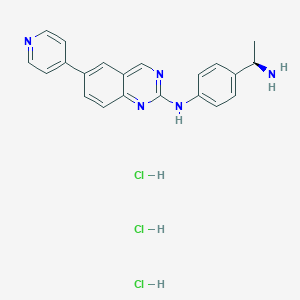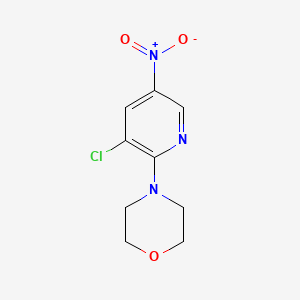
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one” has been reported in the literature . For instance, the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid involved extraction with ethyl acetate, concentration under reduced pressure, and purification on a silica gel column .Scientific Research Applications
Anti-Cancer Activity
The TMP moiety has been found to exhibit notable anti-cancer effects . It effectively inhibits various targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial in cancer cell proliferation and survival . For instance, compounds containing TMP have been shown to inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division .
Anti-Microbial Properties
TMP-based compounds have demonstrated promising anti-fungal and anti-bacterial properties . They have activities against pathogens like Helicobacter pylori and Mycobacterium tuberculosis , which are responsible for causing stomach ulcers and tuberculosis, respectively . This indicates the potential of TMP derivatives in developing new antibiotics and antifungal agents.
Anti-Viral Efficacy
Research has reported the antiviral activity of TMP-based compounds against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that TMP derivatives could be valuable in creating antiviral drugs that have a broad spectrum of activity.
Anti-Parasitic Applications
Compounds with the TMP pharmacophore have shown significant efficacy against parasites like Leishmania , Malaria , and Trypanosoma . This highlights their potential as anti-parasitic agents, which could lead to new treatments for these diseases.
Neuroprotective Effects
The TMP group has been associated with anti-Alzheimer and anti-depressant properties . This suggests that TMP derivatives could be explored for their therapeutic potential in neurodegenerative diseases and mood disorders.
Anti-Inflammatory and Analgesic Uses
TMP derivatives have also been linked to anti-inflammatory and anti-migraine properties . This indicates their possible use in treating inflammatory conditions and pain management.
Tubulin Polymerization Inhibition
The TMP group plays a critical role in the fitting of analogs into the colchicine binding site of the αβ-tubulin heterodimer . This is particularly important in the development of drugs that can inhibit tubulin polymerization, a vital process for cell division in cancer cells.
Synthesis of Bioactive Heterocycles
The compound’s structure makes it a versatile precursor for various organic transformations, leading to the synthesis of bioactive heterocycles. These heterocycles can have a range of biological activities and are of significant interest in medicinal chemistry.
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJNBCCQFXHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)


![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride](/img/structure/B2966300.png)
![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)
![5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2966304.png)
![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide](/img/structure/B2966311.png)